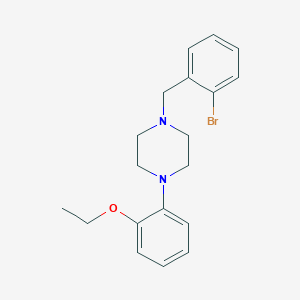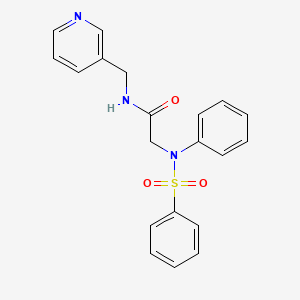![molecular formula C20H23N3O3 B3464585 N-[4-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B3464585.png)
N-[4-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide, commonly known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mecanismo De Acción
AMN082 selectively activates the N-[4-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide receptor subtype, which is primarily expressed in the presynaptic terminals of neurons. Activation of this compound by AMN082 leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and a reduction in synaptic transmission.
Biochemical and Physiological Effects
AMN082 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which leads to a decrease in neuronal excitability and a reduction in synaptic transmission. AMN082 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AMN082 in lab experiments is its selectivity for the N-[4-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide receptor subtype. This allows researchers to selectively activate this receptor subtype and study its effects on neuronal function. However, one of the limitations of using AMN082 in lab experiments is its potential off-target effects. It is important for researchers to carefully control for these effects when using AMN082 in their experiments.
Direcciones Futuras
There are several future directions for research on AMN082. One area of research is the development of more selective agonists for the N-[4-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide receptor subtype. This would allow researchers to more specifically study the effects of this receptor subtype on neuronal function. Another area of research is the potential therapeutic applications of AMN082 in treating various neurological and psychiatric disorders. Further research is needed to fully understand the potential benefits and limitations of using AMN082 in these applications.
Conclusion
In conclusion, AMN082 is a selective agonist of the this compound receptor subtype that has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological and psychiatric disorders. It is synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. AMN082 selectively activates the this compound receptor subtype, which leads to a decrease in the release of glutamate and a reduction in neuronal excitability. It has several biochemical and physiological effects, including anxiolytic and antidepressant effects. While there are advantages to using AMN082 in lab experiments, there are also limitations that researchers must carefully control for. Further research is needed to fully understand the potential therapeutic applications of AMN082 and to develop more selective agonists for the this compound receptor subtype.
Aplicaciones Científicas De Investigación
AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. AMN082 has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)21-18-6-8-19(9-7-18)22-20(25)17-4-2-16(3-5-17)14-23-10-12-26-13-11-23/h2-9H,10-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWXEUHBUMTRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzamide](/img/structure/B3464565.png)
![N-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3464570.png)


![4-amino-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3464596.png)
![ethyl {[4-cyano-1-(1-piperidinyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetate](/img/structure/B3464599.png)

![N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B3464618.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3464626.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3464630.png)